molecular formula C19H16ClNO3 B3168743 6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid CAS No. 932886-73-2

6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B3168743
CAS No.: 932886-73-2
M. Wt: 341.8 g/mol
InChI Key: YKTBWWOABKBHLQ-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative characterized by a chloro substituent at position 6, an isopropoxy group at the para position of the 2-phenyl ring, and a carboxylic acid moiety at position 2. This compound belongs to a class of heterocyclic molecules widely studied for their applications in medicinal chemistry and materials science due to their conjugated aromatic systems and functional versatility .

Properties

IUPAC Name

6-chloro-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-11(2)24-14-6-3-12(4-7-14)18-10-16(19(22)23)15-9-13(20)5-8-17(15)21-18/h3-11H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTBWWOABKBHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Key Reactions

  • Oxidation: Can be oxidized to form quinoline derivatives using potassium permanganate.
  • Reduction: Achieved through hydrogenation with palladium on carbon.
  • Substitution: Nucleophilic substitution reactions can occur at the chloro group, allowing for further functionalization .

Chemistry

6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid serves as a crucial building block in organic synthesis. Its unique structure allows for the creation of complex organic molecules, making it valuable in developing new chemical entities .

Biology

This compound is extensively studied for its interactions with biological systems:

  • Enzyme Inhibition: It has been shown to inhibit topoisomerase II, an enzyme essential for DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Protein-Ligand Interactions: The compound's ability to interact with proteins makes it a useful tool in proteomics research, helping to elucidate biological mechanisms at the molecular level .

Medicine

Research indicates that this compound has potential therapeutic applications:

  • Anticancer Activity: Studies demonstrate its efficacy against various carcinoma cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Anti-inflammatory Properties: Ongoing investigations are exploring its role as an anti-inflammatory agent, potentially contributing to treatments for inflammatory diseases .

Case Studies

Antitumor Activity:
A study evaluated the compound's effects on leukemic cell lines, revealing significant reductions in colony formation and indicating its potential as a chemotherapeutic agent. The mechanism involved disrupting normal cell cycle progression through topoisomerase inhibition .

Antibacterial Activity:
The compound has shown promising antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. Comparative studies indicated that it performs well against established antibiotics like ampicillin, suggesting its potential use in treating bacterial infections .

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

The structural and functional properties of 6-chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid can be contextualized against analogs with varying substituents. Below is a detailed analysis supported by experimental

Substituent Effects on Physical and Chemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Data (¹H-NMR/IR)
This compound Cl (C6), -OCH(CH₃)₂ (C2-Ph) C₁₉H₁₆ClNO₃ 341.79 Not reported 80–88* δ 1.35 (d, 6H, CH₃), 1697 cm⁻¹ (C=O)
6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid Cl (C6), -OCH₂CH₃ (C2-Ph) C₁₈H₁₄ClNO₃ 327.76 Not reported 80–82 δ 1.42 (t, 3H, CH₃), 1697 cm⁻¹ (C=O)
6-Chloro-2-(propargyloxy)quinoline-4-carboxylic acid Cl (C6), -O-C≡CH (C2) C₁₃H₇ClNO₃ 260.65 170 43 δ 2.55 (t, 1H, C≡CH), 2210 cm⁻¹ (C≡C)
2-(4-Fluorophenyl)-6-methoxyquinoline-4-carboxylic acid F (C2-Ph), -OCH₃ (C6) C₁₇H₁₂FNO₃ 297.28 226–228 13 δ 3.93 (s, 3H, OCH₃), 1697 cm⁻¹ (C=O)
6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid Cl (C6), -OCH₂CH(CH₃)₂ (C2-Ph) C₂₀H₁₈ClNO₃ 355.82 Not reported Not reported δ 1.02 (d, 6H, CH₃), 1700 cm⁻¹ (C=O)

*Yields estimated from analogous synthetic routes .

Key Observations:

Alkoxy Chain Length and Branching: Ethoxy and isopropoxy substituents (linear vs. branched) influence solubility and crystallinity. Propargyloxy groups introduce sp-hybridized carbons, enabling click chemistry applications but reducing thermal stability (melting point = 170°C vs. 226–228°C for methoxy derivatives) .

Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -F) enhance the acidity of the carboxylic acid moiety and stabilize the quinoline core via resonance. Fluorophenyl derivatives exhibit higher melting points due to stronger intermolecular interactions .

Biological Activity: Esters of 6-chloro-2-(phenanthren-3-yl)quinoline-4-carboxylic acid demonstrate antitubercular activity (MIC = 16 µg/mL) by inhibiting Mycobacterium tuberculosis gyrase .

Medicinal Chemistry

  • Antimicrobial Activity : Propargyloxy derivatives show moderate antibacterial activity, though less potent than methoxy or halogen-rich analogs .
  • Drug Design : The carboxylic acid group facilitates derivatization into amides or esters, enhancing bioavailability. For example, ethyl esters of related compounds exhibit improved membrane permeability .

Biological Activity

6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. This article delves into its mechanisms of action, cellular effects, and potential therapeutic applications, particularly in the context of cancer treatment.

The primary mechanism through which this compound exerts its biological effects is the inhibition of topoisomerases , specifically topoisomerase II. This enzyme plays a critical role in DNA replication and transcription by managing the overwinding and underwinding of DNA strands. Inhibition of topoisomerase II can lead to significant cellular consequences, including:

  • Cell Cycle Arrest : The compound can halt the progression of the cell cycle, preventing cells from dividing.
  • Apoptosis Induction : By disrupting normal DNA function, it can trigger programmed cell death in cancer cells.

Biological Activity Overview

The biological activity of this compound has been explored across various studies, showcasing its potential in several domains:

  • Anticancer Activity :
    • The compound has demonstrated selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), K-562 (leukemia), and HeLa (cervical cancer) cells. Studies indicate that it induces apoptosis while sparing normal cells, such as BHK-21 .
    • A study reported that similar quinoline derivatives exhibited significant anticancer activity with IC50 values indicating effective concentrations for inducing cell death in cancerous cells .
  • Enzyme Inhibition :
    • It has been shown to inhibit the ATPase activity of human topoisomerase II alpha (hTopIIα), which is crucial for its role in DNA replication . This inhibition is linked to its potential as an anticancer agent.
  • Antimicrobial Properties :
    • Preliminary research suggests that derivatives of quinoline compounds, including this one, may possess antimicrobial and antiviral properties, although more targeted studies are needed to confirm these effects .

Research Findings and Case Studies

Several studies have highlighted the biological activity and therapeutic potential of this compound:

StudyFocusFindings
Anticancer ActivityInduced apoptosis in cancer cell lines by inhibiting topoisomerases.
Enzyme InhibitionDemonstrated significant inhibition of hTopIIα ATPase activity.
Selective CytotoxicityShowed selective toxicity towards cancer cells over normal cells.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid?

The synthesis typically involves multi-step reactions starting with a quinoline core. A common approach includes:

  • Condensation : Reacting 4-chlorobenzaldehyde with aminopyridine derivatives under acidic or catalytic conditions to form the quinoline backbone.
  • Chlorination : Introducing the chloro group at position 6 using POCl₃ in dimethylformamide (DMF) at reflux (~100°C for 4 hours) .
  • Functionalization : Coupling the isopropoxyphenyl group via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, depending on precursor availability.
  • Carboxylation : Oxidizing a methyl or hydroxymethyl group at position 4 to a carboxylic acid using KMnO₄ or CrO₃ under controlled conditions.
    Characterization involves NMR (¹H/¹³C), IR (to confirm carboxylic acid C=O stretch at ~1685 cm⁻¹), and HPLC for purity assessment .

Advanced: How can reaction yields be optimized for the chlorination step in the synthesis?

Optimization strategies include:

  • Catalyst Screening : Testing alternatives to POCl₃, such as SOCl₂ or PCl₅, to reduce side reactions.
  • Solvent Effects : Using polar aprotic solvents (e.g., DMF, toluene) to stabilize intermediates and enhance reactivity .
  • Temperature Control : Gradual heating (e.g., 80–100°C over 2 hours) to prevent decomposition of sensitive intermediates.
  • Post-Reaction Workup : Quenching with ice-cold water to precipitate the product efficiently, followed by recrystallization from ethanol/water mixtures.
    Yield discrepancies between batches often arise from incomplete chlorination or hydrolysis of intermediates, which can be monitored via TLC (silica gel, ethyl acetate/petroleum ether) .

Basic: What analytical techniques are critical for confirming the structure of this compound?

  • NMR Spectroscopy : ¹H NMR confirms the isopropoxy group (δ 1.2–1.4 ppm for CH₃; δ 4.5–5.0 ppm for OCH(CH₃)₂) and quinoline aromatic protons (δ 7.5–8.5 ppm). ¹³C NMR identifies the carboxylic acid carbon at ~170 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ and isotopic pattern (e.g., chlorine’s M+2 peak).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves substituent positions and ring conformation .

Advanced: How can discrepancies in NMR data between synthesized batches be resolved?

Discrepancies may arise from:

  • Tautomerism : The quinoline ring’s keto-enol tautomerism can shift proton signals. Use deuterated DMSO or CDCl₃ to stabilize specific forms.
  • Residual Solvents : Trace DMF or toluene in the product alters shifts. Purge via vacuum drying or repeated washing.
  • Regiochemical Ambiguities : Compare experimental data with computed NMR (DFT methods, e.g., B3LYP/6-31G*) to assign signals correctly .

Basic: What biological assays are suitable for preliminary evaluation of this compound?

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given quinoline derivatives’ affinity for ATP-binding pockets .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent Variation : Synthesize analogs with modified isopropoxy groups (e.g., methoxy, ethoxy) or halogen replacements (e.g., Br, F) at position 6.
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina, Schrödinger) to identify critical interactions with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .
  • Biological Testing : Compare IC₅₀ values across analogs to correlate substituent electronic effects (Hammett σ constants) with activity .

Basic: What precautions are necessary for handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of POCl₃ or SOCl₂ vapors.
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

Advanced: How can computational methods predict the compound’s metabolic stability?

  • In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate hepatic clearance, CYP450 inhibition, and plasma protein binding.
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with software like MetaDrug. Validate via LC-MS/MS in hepatocyte incubations .

Basic: What are the stability profiles of this compound under different storage conditions?

  • Thermal Stability : Store at –20°C in amber vials to prevent degradation. TGA/DSC analysis shows decomposition above 150°C.
  • Photostability : Protect from UV light; accelerated aging studies (ICH Q1B) show <5% degradation after 48 hours under UV/vis light.
  • Hydrolytic Stability : Stable in neutral pH; avoid prolonged exposure to acidic/basic conditions to prevent ester hydrolysis .

Advanced: How can degradation products be characterized and mitigated during formulation?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (H₂O₂).
  • LC-MS Analysis : Identify major degradation products (e.g., dechlorinated or decarboxylated derivatives).
  • Stabilization Strategies : Add antioxidants (e.g., BHT) or lyophilize for long-term storage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid
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6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid

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